2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol
Overview
Description
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol is an organic compound with the molecular formula C16H18ClNO3 and a molecular weight of 307.77 g/mol . This compound is characterized by the presence of a phenol group, an ethoxy group, and a chloro-methoxy substituted phenyl group connected via an aminomethyl linkage. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol typically involves the reaction of 5-chloro-2-methoxyaniline with 6-ethoxy-2-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the purification of starting materials, controlled reaction conditions to ensure high yield, and subsequent purification of the final product using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenols, quinones, and aminophenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol is utilized in several scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the chloro and methoxy groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylphenol: Similar in structure but lacks the ethoxy and aminomethyl groups.
5-Chloro-2-methoxyaniline: Shares the chloro-methoxy substituted phenyl group but lacks the phenol and ethoxy groups.
6-Ethoxy-2-hydroxybenzaldehyde: Contains the ethoxy and phenol groups but lacks the aminomethyl linkage.
Uniqueness
2-{[(5-Chloro-2-methoxyphenyl)amino]methyl}-6-ethoxyphenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-[(5-chloro-2-methoxyanilino)methyl]-6-ethoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-3-21-15-6-4-5-11(16(15)19)10-18-13-9-12(17)7-8-14(13)20-2/h4-9,18-19H,3,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLAQZRBHSVMRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=C(C=CC(=C2)Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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